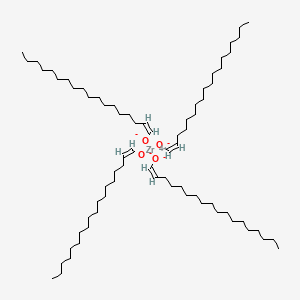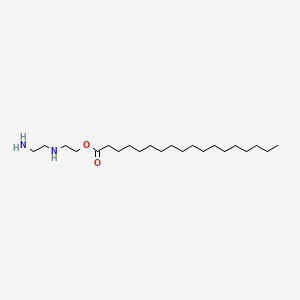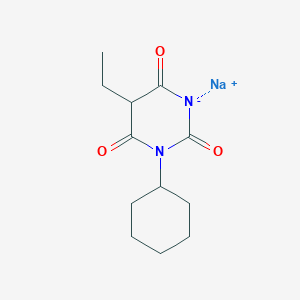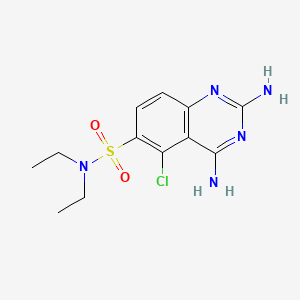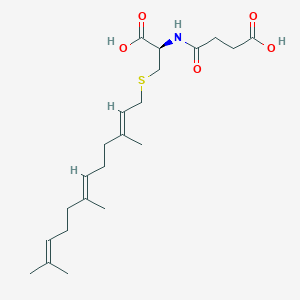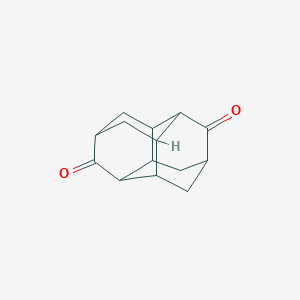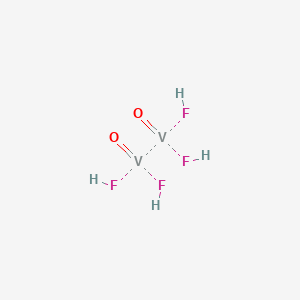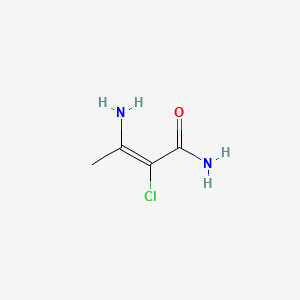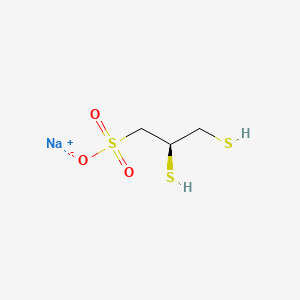
Sodium (R)-2,3-dimercaptopropanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is known for its chelating properties, making it useful in various applications, particularly in the field of medicine for heavy metal detoxification.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium ®-2,3-dimercaptopropanesulphonate typically involves the reaction of 2,3-dimercaptopropanol with sodium bisulfite under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of sodium ®-2,3-dimercaptopropanesulphonate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Sodium ®-2,3-dimercaptopropanesulphonate undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The compound can reduce metal ions, forming stable complexes.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal ions such as mercury, lead, or arsenic.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Disulfides.
Reduction: Metal complexes.
Substitution: Substituted sulfonates.
Aplicaciones Científicas De Investigación
Sodium ®-2,3-dimercaptopropanesulphonate has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in analytical chemistry to remove heavy metals from solutions.
Biology: Employed in studies involving heavy metal toxicity and detoxification mechanisms.
Medicine: Used in the treatment of heavy metal poisoning, particularly for mercury, lead, and arsenic.
Industry: Applied in wastewater treatment to remove heavy metal contaminants.
Mecanismo De Acción
The mechanism of action of sodium ®-2,3-dimercaptopropanesulphonate involves the formation of stable complexes with heavy metal ions. The thiol groups in the compound bind to the metal ions, forming a chelate complex that is more easily excreted from the body. This process reduces the toxicity of the heavy metals and facilitates their removal .
Comparación Con Compuestos Similares
Similar Compounds
Dimercaprol: Another chelating agent used for heavy metal detoxification.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent for various metal ions.
Penicillamine: Used in the treatment of heavy metal poisoning and certain medical conditions.
Uniqueness
Sodium ®-2,3-dimercaptopropanesulphonate is unique due to its high specificity for certain heavy metals and its ability to form stable, water-soluble complexes. This makes it particularly effective in medical applications for detoxification .
Propiedades
Número CAS |
85168-98-5 |
|---|---|
Fórmula molecular |
C3H7NaO3S3 |
Peso molecular |
210.3 g/mol |
Nombre IUPAC |
sodium;(2R)-2,3-bis(sulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1/t3-;/m1./s1 |
Clave InChI |
FGGPAWQCCGEWTJ-AENDTGMFSA-M |
SMILES isomérico |
C([C@H](CS(=O)(=O)[O-])S)S.[Na+] |
SMILES canónico |
C(C(CS(=O)(=O)[O-])S)S.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


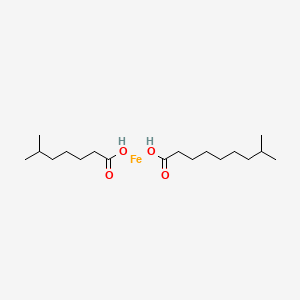
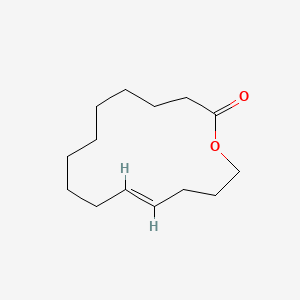
![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)


![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
